molecular formula C16H15ClN4O4S B2628018 5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1903433-52-2

5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide

Cat. No. B2628018
M. Wt: 394.83
InChI Key: GDZZWNSFAGRIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide is an organic building block . It has been reported as an intermediate in the synthesis of glyburide . The compound has a linear formula of ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . Its CAS Number is 16673-34-0, and it has a molecular weight of 368.84 .


Synthesis Analysis

The synthesis of 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide has been reported . In a previous study, the phenyl benzamide derivatives were achieved by the reaction of 5-chloro-2-methoxybenzoic acid with aniline . Later, it was found that the produced compound was almost planar and the rotation around its single bonds was restricted due to the delocalization of both of π and n electrons all over the molecule .


Molecular Structure Analysis

The molecular structure of the compound is represented by the SMILES string COc1ccc (Cl)cc1C (=O)NCCc2ccc (cc2)S (N) (=O)=O . The InChI key is KVWWTCSJLGHLRM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is known to participate in various chemical reactions. For instance, it has been used as an intermediate in the synthesis of glyburide .


Physical And Chemical Properties Analysis

The compound has a melting point of 209-214 °C (lit.) . More detailed physical and chemical properties are not available in the retrieved documents.

Scientific Research Applications

Anticancer Activity

Research on derivatives of this compound has demonstrated significant anticancer properties. A study by Żołnowska et al. (2016) synthesized novel derivatives showing cytotoxic activity towards various human cancer cell lines, including HCT-116, HeLa, and MCF-7, with IC50 values below 100 μM. Compounds from this research inhibited cell proliferation by increasing apoptotic cells and induced caspase activity, suggesting a mechanism involving apoptosis. The presence of certain moieties, such as the naphthyl moiety, was found to contribute significantly to anticancer activity, with certain compounds also exhibiting good metabolic stability (Żołnowska et al., 2016).

Antibacterial and Antifungal Activity

Sulfonamide derivatives have shown potent antibacterial and antifungal properties. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and evaluated them for antimicrobial activity. These compounds demonstrated significant performance against various organisms, including E. coli and S. aureus, indicating their potential as antimicrobial agents (Hassan, 2013).

Enzyme Inhibition

Another significant area of research is enzyme inhibition, particularly targeting carbonic anhydrases. Lolak et al. (2019) reported the synthesis of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of human carbonic anhydrase isoforms, including hCA I, II, IX, and XII. These inhibitors showed high selectivity and potency, especially against the tumor-associated isoform hCA IX, with sub-nanomolar inhibition constants. Such compounds are considered promising for further studies aimed at developing anticancer therapies, particularly for conditions like clear renal cell carcinoma (Lolak et al., 2019).

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O4S/c1-25-14-7-6-11(17)10-15(14)26(23,24)18-8-9-21-16(22)12-4-2-3-5-13(12)19-20-21/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZZWNSFAGRIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide

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